1-Propanone-2,2-d2,1-phenyl-

Vue d'ensemble

Description

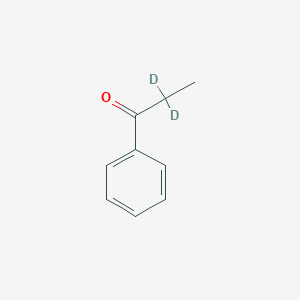

1-Propanone-2,2-d2,1-phenyl- is a deuterated derivative of 1-phenyl-2-propanone, an organic compound with the chemical formula C9H10O. It is a colorless oil that is soluble in organic solvents and is a mono-substituted benzene derivative, consisting of an acetone attached to a phenyl group .

Méthodes De Préparation

1-Propanone-2,2-d2,1-phenyl- can be synthesized through various methods. One common laboratory synthesis involves the Friedel-Crafts alkylation reaction of chloroacetone with benzene in the presence of an aluminum chloride catalyst . Another method includes the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . Industrial production methods often utilize zeolite-catalyzed isomerization of phenyl propylene oxide .

Analyse Des Réactions Chimiques

1-Propanone-2,2-d2,1-phenyl- undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form benzoic acid and benzaldehyde.

Substitution: It can undergo Friedel-Crafts alkylation reactions.

Common reagents and conditions used in these reactions include aluminum chloride for Friedel-Crafts alkylation and ceria-alumina solid acid catalysts for ketonic decarboxylation . Major products formed from these reactions include benzoic acid, benzaldehyde, and (S)-1-phenyl-2-propanol .

Applications De Recherche Scientifique

1-Propanone-2,2-d2,1-phenyl- has several scientific research applications:

Mécanisme D'action

The mechanism of action of 1-Propanone-2,2-d2,1-phenyl- involves its role as an intermediate in the biodegradation of amphetamines. In the human liver, flavin-containing monooxygenase 3 deaminates amphetamines into phenylacetone, which is then oxidized to benzoic acid and converted to hippuric acid by glycine N-acyltransferase enzymes prior to excretion .

Comparaison Avec Des Composés Similaires

1-Propanone-2,2-d2,1-phenyl- is similar to other compounds such as:

2-Hydroxy-2-methylpropiophenone: Used as a radical photoinitiator in the crosslinking of polymers.

The uniqueness of 1-Propanone-2,2-d2,1-phenyl- lies in its deuterated nature, which makes it useful in isotopic labeling studies and in understanding reaction mechanisms involving hydrogen atoms.

Activité Biologique

Overview

1-Propanone-2,2-d2,1-phenyl-, also known as phenylacetone or 1-phenyl-2-propanone, is a deuterated organic compound with the molecular formula C9H10O. It serves as a significant precursor in the synthesis of various organic compounds, particularly amphetamines. Its biological activity is primarily linked to its metabolic role in the human body and its interaction with various biochemical pathways.

1-Propanone-2,2-d2,1-phenyl- is characterized by its colorless oil form and solubility in organic solvents. It is a mono-substituted benzene derivative, which allows it to participate in a variety of chemical reactions, including oxidation and reduction processes.

The primary biological activity of 1-Propanone-2,2-d2,1-phenyl- is its involvement in the metabolism of amphetamines. It acts as a precursor in the synthesis of these psychoactive substances. The key mechanisms include:

- Target Interaction : The compound primarily targets the central nervous system (CNS) due to its metabolic conversion to amphetamine and methamphetamine.

- Biochemical Pathways : It is metabolized via oxidative deamination mediated by enzymes such as FMO3 (flavin-containing monooxygenase 3), leading to significant cellular effects that influence neurotransmitter levels and signaling pathways.

Pharmacokinetics

The pharmacokinetic properties of 1-Propanone-2,2-d2,1-phenyl- are closely related to its role as a precursor for amphetamines. The absorption, distribution, metabolism, and excretion (ADME) characteristics are critical for understanding its biological effects:

| Property | Description |

|---|---|

| Absorption | Rapidly absorbed in the gastrointestinal tract when ingested. |

| Distribution | Widely distributed throughout body tissues; crosses the blood-brain barrier. |

| Metabolism | Primarily metabolized to amphetamine through enzymatic pathways. |

| Excretion | Excreted mainly through urine as metabolites. |

Cellular Effects

Research indicates that 1-Propanone-2,2-d2,1-phenyl- can influence various cellular functions:

- Gene Expression : It may alter gene expression related to neurotransmitter synthesis and degradation.

- Enzyme Activity : The compound interacts with several enzymes involved in metabolic processes, potentially leading to altered cellular metabolism.

Case Studies and Research Findings

Several studies have highlighted the biological activity of 1-Propanone-2,2-d2,1-phenyl-. Here are notable findings:

- Metabolic Pathway Analysis : A study demonstrated that 1-Propanone-2,2-d2,1-phenyl- is a significant metabolite of amphetamine metabolism, contributing to the pharmacological effects observed in users.

- Neuropharmacological Studies : Research has shown that compounds derived from phenylacetone exhibit stimulant properties similar to those of amphetamines, affecting dopamine release in the brain.

- Isotopic Labeling Studies : The deuterated nature of 1-Propanone-2,2-d2,1-phenyl- makes it valuable for isotopic labeling studies aimed at understanding reaction mechanisms involving hydrogen atoms in metabolic pathways.

Comparison with Related Compounds

When comparing 1-Propanone-2,2-d2,1-phenyl- with structurally similar compounds such as 4-Methylpropiophenone and other ketones used in organic synthesis:

| Compound | Uses | Biological Activity |

|---|---|---|

| 1-Propanone-2,2-d2,1-phenyl- | Precursor for amphetamines | Neuroactive; affects CNS function |

| 4-Methylpropiophenone | Solvent and fragrance compound | Limited neuroactivity; primarily industrial use |

| 3-Hydroxybutyrophenone | Intermediate for pharmaceuticals | Potentially active but less studied |

Propriétés

IUPAC Name |

2,2-dideuterio-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIOVPPHQSLHCZ-CBTSVUPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.